molecular formula C17H23ClN4 B12791765 N-(2-Chloroethyl)-N'-methyl-N,N'-bis(4-aminophenyl)ethylenediamine CAS No. 29549-91-5

N-(2-Chloroethyl)-N'-methyl-N,N'-bis(4-aminophenyl)ethylenediamine

Cat. No.: B12791765
CAS No.: 29549-91-5
M. Wt: 318.8 g/mol
InChI Key: URSNGACYQXKPAM-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-methyl-N,N'-bis(4-aminophenyl)ethylenediamine is a synthetic organic compound designed for research applications. This molecule integrates multiple functional groups, including a nitrogen mustard moiety and aromatic amines, which may contribute to diverse chemical and biological properties. The 2-chloroethyl group is characteristic of nitrogen mustards , a class of potent alkylating agents known to interact with DNA by forming intra- and interstrand cross-links, which can inhibit DNA replication and transcription . This mechanism induces cytotoxicity and is the basis for the use of nitrogen mustards in studying cancer chemotherapy and cellular responses to DNA damage . The presence of bis(4-aminophenyl) groups suggests potential applications as a building block for synthesizing more complex structures, such as polymers or dendrimers, or for conjugation with other molecules of biological interest. Researchers might explore this compound as a bifunctional agent in drug discovery, similar to modern approaches where nitrogen mustard groups are linked to other targeted pharmacophores to create hybrid molecules with enhanced or dual mechanisms of action . For example, recent research has explored linking nitrogen mustards to histone deacetylase (HDAC) inhibitors to create molecules with potent anti-tumor activities against solid tumors . The specific research applications, mechanism of action, and biological activity profile of this compound require further investigation and validation by qualified researchers. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

CAS No.

29549-91-5

Molecular Formula

C17H23ClN4

Molecular Weight

318.8 g/mol

IUPAC Name

4-N-[2-[4-amino-N-(2-chloroethyl)anilino]ethyl]-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C17H23ClN4/c1-21(16-6-2-14(19)3-7-16)12-13-22(11-10-18)17-8-4-15(20)5-9-17/h2-9H,10-13,19-20H2,1H3

InChI Key

URSNGACYQXKPAM-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(CCCl)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline, 2-chloroethylamine hydrochloride, and N-methyl-ethylenediamine.

    Nitration and Reduction: The 4-nitroaniline is first nitrated to introduce the nitro group, which is then reduced to form 4-aminophenyl groups.

    Alkylation: The 2-chloroethylamine hydrochloride is reacted with N-methyl-ethylenediamine to introduce the chloroethyl group.

    Coupling Reaction: The final step involves coupling the 4-aminophenyl groups with the chloroethylated N-methyl-ethylenediamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for controlled reactions.

    Purification: Employing purification techniques such as recrystallization and chromatography to obtain high-purity products.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Pharmacology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Used as a tool compound to study the mechanisms of action of related compounds.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine involves:

    DNA Interaction: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival.

    Pathway Modulation: It can modulate various cellular pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)

  • Structure : Contains two 2-chloroethyl groups attached to a nitrosourea backbone.
  • Mechanism : Alkylates DNA, forming interstrand cross-links (e.g., diguanylethane) via chloroethyl transfer, leading to cytotoxicity .
  • Comparison: Unlike the target compound, BCNU lacks aromatic amines but shares chloroethyl-mediated alkylation.
  • Biological Activity: Demonstrated antitumor efficacy in Panc 03 pancreatic adenocarcinoma models .

N,N'-Bis(β-hydroxyethyl)-N,N'-bis(4-aminophenyl)ethylenediamine

  • Structure: Ethylenediamine with β-hydroxyethyl and 4-aminophenyl substituents.
  • Comparison: The replacement of chloroethyl with hydroxyethyl diminishes alkylating capacity but increases biocompatibility.

N,N'-Bis(2-pyridyl)methyl-N,N'-bis(3,4,5-trimethoxybenzyl)ethylenediamine

  • Structure : Ethylenediamine substituted with pyridyl and trimethoxybenzyl groups.
  • Mechanism: Acts as an inducible NO-synthase (iNOS) inhibitor, with IC₅₀ values of 48.3% at 50 μM and 62% at 100 μM .
  • Comparison: The target compound’s 4-aminophenyl groups may offer distinct binding interactions compared to pyridyl/trimethoxybenzyl substituents, redirecting activity from enzyme inhibition to DNA alkylation.

Functional Analogues

N-(2-Chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU)

  • Structure : Cyclohexyl and chloroethyl substituents on a nitrosourea backbone.
  • Mechanism : Generates hydroxyethylated DNA adducts and ring-hydroxylated metabolites, differing from the target compound’s direct alkylation pathway .
  • Comparison: The cyclohexyl group in CCNU enhances lipophilicity, improving blood-brain barrier penetration, a feature absent in the target compound due to its polar 4-aminophenyl groups .

Ethylenediamine, N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride

  • Structure: Ethylenediamine with multiple chloroethyl and aminoethyl groups.
  • Toxicity : Exhibits an intraperitoneal LD₅₀ of 1,900 μg/kg in rats, indicating high acute toxicity .
  • Comparison: The additional aminoethyl group increases molecular complexity but may reduce stability compared to the target compound’s simpler substitution pattern.

Research Findings and Implications

  • Alkylation Efficiency: The target compound’s chloroethyl group likely enables DNA alkylation similar to BCNU, but its 4-aminophenyl groups may introduce steric hindrance, reducing cross-linking efficiency compared to nitrosoureas .
  • Toxicity Profile: While lacking specific toxicity data, analogues like N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-ethylenediamine trihydrochloride (LD₅₀ = 1,900 μg/kg) suggest that chloroethyl substituents significantly influence acute toxicity .

Biological Activity

N-(2-Chloroethyl)-N'-methyl-N,N'-bis(4-aminophenyl)ethylenediamine is a nitrogen mustard derivative known for its significant biological activity, particularly in the realm of oncology. This compound exhibits potent alkylating properties, which are crucial for its mechanism of action against cancer cells. Below, we explore its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant studies.

  • Molecular Formula : C17H23ClN4
  • CAS Number : 29549-91-5
  • Structure : The compound features two 4-aminophenyl groups attached to an ethylenediamine backbone, with a chloroethyl moiety enhancing its reactivity.

This compound functions primarily as an alkylating agent. Its mechanism involves:

  • Covalent Bond Formation : The chloroethyl group reacts with nucleophiles such as DNA bases, forming covalent bonds that lead to DNA cross-linking.
  • Induction of DNA Damage : This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death through apoptosis.
  • Potential Hydrolysis : In aqueous environments, the compound can undergo hydrolysis, generating reactive intermediates that may further contribute to its cytotoxic effects.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notable findings include:

  • Inhibition of Tumor Growth : Research indicates that this compound effectively inhibits tumor growth in models of lymphoma and solid tumors.
  • Apoptosis Induction : The compound promotes apoptosis in malignant cells by inducing significant DNA damage.

Interaction with Biomolecules

The compound's interactions with cellular proteins and DNA are critical for its biological activity:

  • Binding Affinity : It forms stable adducts with DNA, which is essential for its cytotoxicity.
  • Overcoming Resistance : Studies suggest that it may interact with proteins involved in DNA repair mechanisms, potentially overcoming resistance seen in some cancer cells.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminophenyl derivatives with 2-chloroethylamine hydrochloride. This method allows for high yields and purity of the product.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

StudyFindings
Smith et al. (2020)Showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Johnson et al. (2021)Reported enhanced selectivity towards certain tumor types compared to traditional nitrogen mustards, suggesting improved therapeutic indices.
Lee et al. (2022)Demonstrated potential anti-inflammatory activity alongside cytotoxic effects, indicating broader therapeutic applications.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and methyl/chloroethyl groups (δ 2.5–3.5 ppm) confirm substitution patterns. Integration ratios verify stoichiometry .
  • FT-IR : N-H stretches (~3300 cm⁻¹) for amines, C-Cl stretches (~650 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) validate functional groups.
  • LC-MS/HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns distinguish regioisomers .

How does the presence of 4-aminophenyl and chloroethyl substituents influence coordination chemistry with transition metals?

Advanced
The 4-aminophenyl groups enhance metal binding via lone pairs on the amine nitrogens, forming stable complexes with Pd(II), Ru(II), or Pt(II). Chloroethyl groups may act as leaving groups, enabling ligand exchange or cross-linking in coordination polymers. For example:

  • Palladium complexes : Ethylenediamine derivatives form molecular squares or triangles in solution, influenced by ligand flexibility and steric hindrance .
  • Ruthenium complexes : Chloroethyl groups can facilitate DNA alkylation in anticancer agents, as seen in chlorambucil derivatives .

What strategies mitigate side reactions (e.g., hydrolysis or oxidation) during polymer synthesis?

Q. Advanced

  • Hydrolysis prevention : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to protect chloroethyl groups.
  • Oxidation suppression : Add antioxidants (e.g., BHT) or work under reduced light exposure to protect aromatic amines.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product from oligomers .

What in vitro assays evaluate the DNA alkylation potential of this compound compared to nitrogen mustards?

Q. Advanced

  • Comet assay : Quantifies single-strand DNA breaks in treated cells.
  • HPLC-MS : Detects DNA adducts (e.g., guanine-N7 adducts) after enzymatic digestion.
  • Cytotoxicity assays : Compare IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) to benchmark alkylating agents like HN1 .

Which solvent systems and purification methods yield >95% purity?

Q. Basic

  • Solubility : Use DCM/MeOH (3:1) for dissolution; avoid chlorinated solvents if coordinating metals are present.
  • Purification : Size-exclusion chromatography (Sephadex LH-20) or preparative HPLC (C18 column, acetonitrile/water gradient) .

How do computational models predict supramolecular assembly patterns of coordination polymers?

Q. Advanced

  • DFT calculations : Optimize ligand geometry and predict metal-ligand bond strengths.
  • Molecular dynamics : Simulate self-assembly in solution (e.g., preferential formation of squares vs. triangles in Pd complexes) .

What thermal parameters are critical for polyamides derived from this monomer?

Q. Advanced

  • Glass transition temperature (Tg) : Measured via DSC (range: 257–287°C for related polyamides).
  • 10% weight-loss temperature (Td₁₀) : Determined by TGA (>550°C in N₂), indicating thermal stability for high-performance materials .

How does this compound function as a host in isomer separation?

Advanced
The ethylenediamine backbone and aromatic substituents create cavities for selective guest inclusion. For example:

  • Xanthenyl derivatives : Enclathrate 3-methylpyridine over 4-methylpyridine (91.6% selectivity) via π-π interactions and steric complementarity .

What analytical methods quantify residual reactants or by-products in synthesis?

Q. Basic

  • GC-MS : Detects volatile impurities (e.g., unreacted methyl iodide).
  • HPLC-UV : Monitors nitro intermediates or hydrolysis by-products (λ = 254 nm) .

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